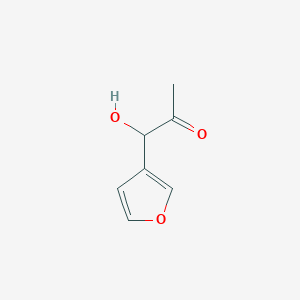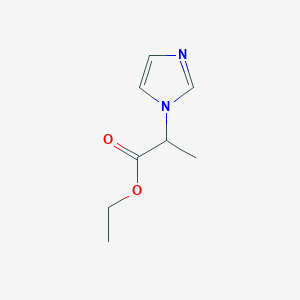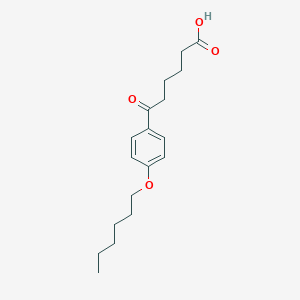
Ethyl 2-amino-5-methoxythiophene-3-carboxylate
描述
Ethyl 2-amino-5-methoxythiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is a derivative of thiophene, a heterocyclic compound that contains a sulfur atom in its ring structure. Ethyl 2-amino-5-methoxythiophene-3-carboxylate has a unique chemical structure that makes it a promising candidate for various applications.
作用机制
The mechanism of action of Ethyl 2-amino-5-methoxythiophene-3-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
生化和生理效应
Ethyl 2-amino-5-methoxythiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits antibacterial and antifungal activities by disrupting the cell membrane of microorganisms. In addition, it has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
The advantages of using Ethyl 2-amino-5-methoxythiophene-3-carboxylate in lab experiments include its relatively simple synthesis method, its unique chemical structure, and its potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the research on Ethyl 2-amino-5-methoxythiophene-3-carboxylate. One direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another direction is the exploration of its potential applications in other fields, such as energy storage and catalysis. Additionally, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
科学研究应用
Ethyl 2-amino-5-methoxythiophene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. It also shows potential as a neuroprotective agent and as a modulator of the immune system. In material science, Ethyl 2-amino-5-methoxythiophene-3-carboxylate has been used as a building block for the synthesis of conducting polymers and as a precursor for the synthesis of metal-organic frameworks.
属性
CAS 编号 |
179115-14-1 |
|---|---|
产品名称 |
Ethyl 2-amino-5-methoxythiophene-3-carboxylate |
分子式 |
C8H11NO3S |
分子量 |
201.25 g/mol |
IUPAC 名称 |
ethyl 2-amino-5-methoxythiophene-3-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8(10)5-4-6(11-2)13-7(5)9/h4H,3,9H2,1-2H3 |
InChI 键 |
CAQNSGFXQHFAFZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)OC)N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1)OC)N |
同义词 |
3-Thiophenecarboxylicacid,2-amino-5-methoxy-,ethylester(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



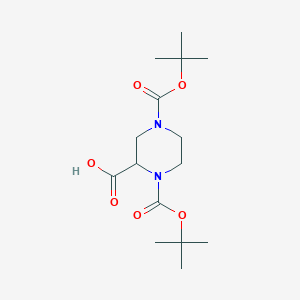
![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)


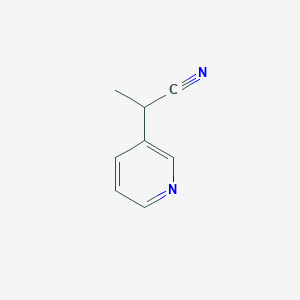
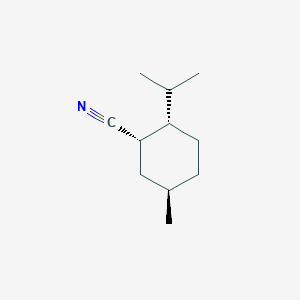
![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)
